2,3,4,6-Tetradeuterio-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitrobenzoic acid derivatives involves several steps. For example, amidotrizoic acid, a diagnostic drug, is obtained by reduction, iodination, and acetylation of 3,5-dinitrobenzoic acid . The solubilities of benzoic acid and its nitro-derivatives in various solvents are crucial for improving the recrystallization and yields of these compounds .

Molecular Structure Analysis

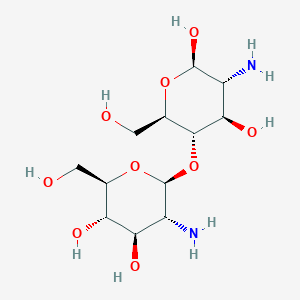

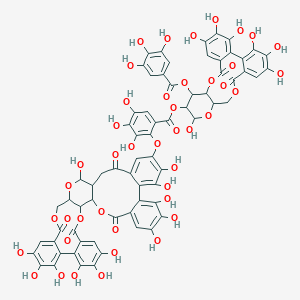

The molecular structure of 2,3,4,6-Tetradeuterio-5-nitrobenzoic acid is similar to that of its analogs, such as 2,3,4,5-tetrafluoro-6-nitrobenzoic acid . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, contributing to the compound’s unique properties .

Chemical Reactions Analysis

Nitro compounds, including nitrobenzoic acids, can undergo various chemical reactions. For instance, they can be reduced to aromatic amines . The solubilities of benzoic acid and its nitro-derivatives in different solvents can significantly vary, affecting their reactivity .

Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups

Photosensitive protecting groups such as 2-nitrobenzyl, which is structurally related to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid, have shown significant promise in synthetic chemistry. These groups are utilized to protect functional groups during synthesis and can be removed by light, offering precise control over the reaction process. This approach has broad applications in the development of complex organic molecules (Amit, Zehavi, & Patchornik, 1974).

Stability and Degradation Studies

The study of the stability and degradation pathways of compounds structurally similar to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid is crucial in understanding their behavior under various conditions. For instance, nitisinone, which contains a nitro-aromatic moiety, has been examined for its stability and degradation products under different conditions, shedding light on the properties of related compounds and their potential risks and benefits in medical applications (Barchańska et al., 2019).

Luminescent Micelles and Sensing Applications

Luminescent micelles, incorporating nitro-aromatic compounds similar to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid, have been employed as sensors for detecting nitroaromatic and nitramine explosives. These micelles' unique supramolecular structure and responsive optical features make them suitable for sensing applications, highlighting the versatility of nitro-aromatic compounds in the development of advanced materials for forensic and environmental monitoring (Paria et al., 2022).

Antioxidant Activity Analysis

The antioxidant capacity of compounds is often assessed using methods that involve reactions with nitro-aromatic compounds, such as the DPPH assay. Understanding the antioxidant activity of various substances, including those structurally related to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid, is fundamental in fields ranging from food engineering to medicine, highlighting the importance of these compounds in evaluating the antioxidant potential of various substances (Munteanu & Apetrei, 2021).

Propiedades

IUPAC Name |

2,3,4,6-tetradeuterio-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHTEQTJZKQAQ-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrobenzoic-D4 acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)